3-Chloro-5-isobutoxyaniline
Description
3-Chloro-5-isobutoxyaniline is a substituted aniline derivative characterized by a chloro group (-Cl) at the 3-position and an isobutoxy group (-OCH2CH(CH3)2) at the 5-position of the aromatic ring. The chloro substituent contributes electron-withdrawing effects, while the isobutoxy group provides steric bulk and moderate electron-donating properties, influencing reactivity and solubility .
Properties
IUPAC Name |
3-chloro-5-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCODBZAUGMKSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxyaniline typically involves the reaction of 3-chloroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the isobutoxy group. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-isobutoxyaniline may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isobutoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-hydroxy-5-isobutoxyaniline.
Oxidation: Formation of 3-chloro-5-isobutoxynitrobenzene.
Reduction: Formation of 3-chloro-5-isobutoxyaniline derivatives with reduced functional groups.
Scientific Research Applications
3-Chloro-5-isobutoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 3-Chloro-5-isobutoxyaniline differ in substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
2.1. 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline (CAS 443292-38-4)
- Structure : Features a chloro group at the 2-position and a benzooxazolyl ring (substituted with isopropyl) at the 5-position.
- Electronic Effects : The benzooxazolyl group is a rigid, electron-deficient heterocycle, enhancing π-π stacking interactions compared to the flexible isobutoxy group in the target compound. This difference impacts solubility and binding affinity in biological systems .
- Applications : The benzooxazolyl analog is utilized in materials science and as a kinase inhibitor precursor, whereas 3-Chloro-5-isobutoxyaniline’s applications are more focused on agrochemical intermediates.
2.2. 4-Chloro-3-methoxyaniline
- Structure : Chloro at 4-position and methoxy (-OCH3) at 3-position.
- Reactivity : The methoxy group’s stronger electron-donating nature increases ring activation for electrophilic substitution compared to the sterically hindered isobutoxy group.
- Solubility : Lower logP (2.1) than 3-Chloro-5-isobutoxyaniline (logP ~3.5) due to reduced hydrophobicity of methoxy vs. isobutoxy.
2.3. 5-Chloro-2-isopropoxyaniline
- Structure : Chloro at 5-position and isopropoxy (-OCH(CH3)2) at 2-position.
- Steric Effects : The isopropoxy group’s branching is less bulky than isobutoxy, leading to higher reactivity in nucleophilic aromatic substitution reactions.
- Thermal Stability : Melting point (MP) of 5-Chloro-2-isopropoxyaniline is 78–80°C, lower than 3-Chloro-5-isobutoxyaniline’s MP (92–94°C), indicating increased molecular symmetry in the latter.
Data Table: Key Properties of 3-Chloro-5-isobutoxyaniline and Analogs
Research Findings and Trends
- Electronic Effects : Chloro groups at meta positions (e.g., 3-Chloro-5-isobutoxyaniline) reduce aromatic ring electron density more effectively than para-substituted analogs, influencing coupling reactions in Suzuki-Miyaura cross-couplings.
- Biological Activity : Benzooxazolyl-containing analogs (e.g., CAS 443292-38-4) exhibit higher antimicrobial activity due to their planar heterocyclic structure, whereas isobutoxy-substituted derivatives show better herbicidal activity .
- Synthetic Challenges : Steric hindrance from isobutoxy groups complicates direct functionalization, requiring optimized catalysts (e.g., Pd/XPhos systems).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
